Home > Products > Screening Compounds P145776 > (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone - 1023828-93-4

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

Catalog Number: EVT-3010623
CAS Number: 1023828-93-4
Molecular Formula: C16H16N2O
Molecular Weight: 252.317
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone is a synthetic organic molecule characterized by its unique structural features and potential biological applications. Its molecular formula is C16H16N2OC_{16}H_{16}N_{2}O with a molecular weight of approximately 252.31g/mol252.31\,g/mol . This compound falls under the classification of quinoline derivatives, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone typically involves several key steps:

  1. Formation of the Quinoline Core: The quinoline structure can be synthesized via the Skraup synthesis method, where an aniline derivative is reacted with glycerol and an oxidizing agent such as sulfuric acid.
  2. Introduction of the Pyridine Group: The pyridine moiety can be introduced through a Friedel-Crafts acylation reaction, where a suitable pyridine derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
  3. Final Coupling Reaction: The final product is obtained by coupling the synthesized quinoline derivative with the pyridine component, often facilitated by coupling agents or under specific conditions to ensure high yield and purity.

These synthetic routes have been optimized in various studies to improve efficiency and reduce by-products .

Molecular Structure Analysis

Structure and Data

The molecular structure of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone can be represented as follows:

  • Molecular Formula: C16H16N2OC_{16}H_{16}N_{2}O
  • Molecular Weight: 252.31g/mol252.31\,g/mol

Structural Representation:

The compound features a quinoline ring fused with a pyridine ring, contributing to its biological activity. The structure can be visualized using its canonical SMILES notation: CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3 .

Chemical Reactions Analysis

Reactions and Technical Details

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone can participate in various chemical reactions due to its functional groups:

  1. Oxidation: The quinoline moiety is susceptible to oxidation, leading to the formation of quinoline N-oxide derivatives. This reaction can be catalyzed by metal ions or performed under oxidative conditions .
  2. Substitution Reactions: The presence of the pyridine ring allows for electrophilic substitution reactions, which can modify the compound for enhanced biological activity.
  3. Condensation Reactions: The carbonyl group in the methanone structure can engage in condensation reactions with amines or other nucleophiles to form more complex derivatives.

These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone likely involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like aldosterone synthesis .
  2. DNA Intercalation: The quinoline moiety's planar structure allows it to intercalate between DNA bases, which could lead to inhibition of DNA replication or transcription.
  3. Metal Ion Coordination: The nitrogen atoms in the quinoline and pyridine rings can coordinate with metal ions, influencing enzyme activity and stability.

These interactions underscore its potential therapeutic applications in treating various diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point and boiling point were not detailed in the search results, general properties include:

  1. Solubility: Likely soluble in organic solvents due to its hydrophobic aromatic rings.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  3. Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.

Further experimental characterization is needed to fully establish these properties.

Applications

Scientific Uses

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone has potential applications in various scientific fields:

  1. Pharmaceutical Research: Its structural features suggest possible use as an anti-tubercular agent or in treating conditions related to aldosterone synthase inhibition .
  2. Catalysis: Related quinoline derivatives have shown promise in catalyzing chemical reactions, indicating potential utility in organic synthesis .
  3. Biological Studies: Investigating its interactions with biological macromolecules could provide insights into new therapeutic strategies against diseases mediated by enzyme dysregulation.

This compound represents a valuable target for further research aimed at drug development and synthetic chemistry advancements.

Introduction to Dual Heterocyclic Pharmacophores in Medicinal Chemistry

Historical Evolution of Quinoline-Pyridine Hybrid Scaffolds

The rational design of quinoline-pyridine hybrids traces its origins to mid-20th century investigations into the pharmacological enhancement of natural alkaloid structures. Early work focused on simple 2- and 4-quinolyl pyridines as potential antimalarial agents, capitalizing on quinoline's inherent bioactivity while improving physicochemical properties through pyridine incorporation. The 1970s witnessed significant conceptual advancement with the structural characterization of 3,4-dihydro-2H-pyridin-1-yl(phenyl)methanone (CAS# 50838-24-9), which established the ketonic bridge as a viable strategy for conformational restraint [3]. This prototype demonstrated that the methanone linker could enforce coplanarity between heterocyclic systems, thereby optimizing spatial orientation for target engagement.

A transformative milestone emerged in the 2000s with the development of 6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one derivatives as selective inhibitors of human aldosterone synthase (CYP11B2). Patent WO2009135651A1 (2009) detailed the strategic incorporation of pyridinyl substituents at the 6-position of the dihydroquinolinone scaffold, yielding compounds with submicromolar inhibitory potency against this cardiovascular target. This work established structure-activity relationship (SAR) principles demonstrating that meta-substituted pyridines conferred superior enzymatic inhibition compared to ortho- or para-isomers, attributed to optimal positioning of the pyridinyl nitrogen for hydrogen bonding with active site residues [2].

Table 1: Historical Development Milestones of Quinoline-Pyridine Hybrids

Time PeriodKey AdvancementRepresentative StructureTherapeutic Application
1970sMethanone-bridged prototypes3,4-Dihydro-2H-pyridin-1-yl(phenyl)methanoneConceptual foundation for conformational restraint
Early 2000s2-Quinolinone derivatives6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-oneAldosterone synthase inhibition
Post-2010Functionalized dihydroquinolines7-(1-Amino-ethyl)-6-ethyl-4,4-dimethyl-3,4-dihydro-2H-quinolin-1-yl]-pyridin-4-yl-methanone (CAS# 1254928-04-5)Kinase-targeted therapies
2010sComplex piperazine hybrids6-Methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine (CAS# 1286703-40-9)CNS receptor modulation

Contemporary innovations have focused on strategic functionalization to enhance target selectivity and pharmacokinetic properties. The synthesis of 7-(1-amino-ethyl)-6-ethyl-4,4-dimethyl-3,4-dihydro-2H-quinolin-1-yl]-pyridin-4-yl-methanone (CAS# 1254928-04-5) exemplifies this evolution, where introduction of the 1-aminoethyl moiety at the 7-position and geminal dimethyl groups at C4 significantly improved blood-brain barrier penetration for CNS applications [5]. Similarly, patent WO2011143129A1 (2011) disclosed advanced azetidin-3-yl benzimidazoles incorporating pyridinyl elements as potent phosphodiesterase 10A (PDE10A) inhibitors, leveraging the quinoline-pyridine hybridization principle for neurological disorders including schizophrenia and Huntington's disease [8]. These developments highlight the scaffold's versatility, with modifications including ring saturation level, substituent patterns, and linker groups systematically optimized across different therapeutic contexts.

The incorporation of pyridine rings has proven particularly valuable for modulating electronic properties and coordinating metal cofactors in enzymatic binding pockets. The trifluoromethyl-substituted derivative 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine (CAS# 1286703-40-9) demonstrates how electron-withdrawing pyridine substituents can enhance binding through dipole interactions while simultaneously improving metabolic stability [7]. This evolution from simple biphenyl-like structures to sophisticated, multi-ring systems with defined stereochemistry reflects three decades of medicinal chemistry optimization, positioning the quinoline-pyridine hybrid scaffold as a privileged structure in contemporary drug discovery.

Structural Uniqueness and Bioactivity Paradigms of (6-Methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

Molecular Architecture and Conformational Features

The (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone scaffold exhibits distinctive structural characteristics that underpin its diverse bioactivity profile. With molecular formula C₁₆H₁₄N₂O (MW 250.30 g/mol), the molecule integrates a partially saturated quinoline system connected via a carbonyl linker to a pyridine ring. The 3,4-dihydroquinoline moiety adopts a puckered conformation, with the methyl group at C6 introducing steric asymmetry that influences macromolecular recognition [1]. X-ray crystallographic analysis of analogous structures reveals that the methanone bridge enforces near-perpendicular dihedral angles (78-85°) between the dihydroquinoline plane and the pyridine ring, creating a three-dimensional topology that complements the binding clefts of diverse enzyme classes [3].

Table 2: Structural and Physicochemical Properties of Key Derivatives

Structural FeatureRole in BioactivityExemplar CompoundComputational Parameters
6-Methyl substitutionEnhanced hydrophobic pocket recognition6-Methyl-3,4-dihydro-2H-quinolin-1-amine (CAS# 66556-07-8)LogP increase ≈ 0.8 vs unsubstituted
Carbonyl linkerConformational restraint and H-bond acceptance3,4-Dihydro-2H-pyridin-1-yl(phenyl)methanone (CAS# 50838-24-9)Torsional barrier: 12.3 kcal/mol
Pyridine-3-yl orientationOptimal H-bond donation geometry6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-onePSA contribution: 12.9 Ų
Gem-dimethyl at C4Locked conformation and metabolic stabilization7-(1-Amino-ethyl)-6-ethyl-4,4-dimethyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-4-yl-methanoneΔS binding: +3.2 kcal/mol

The 6-methyl group serves dual purposes: electronically, it exerts moderate electron-donating effects (+σₘ 0.10) that modulate the quinoline ring's electron density, while sterically it occupies a hydrophobic region in target binding sites. Computational mapping identifies three principal recognition domains: (1) the pyridine nitrogen (H-bond acceptor, pKₐ ~5.0), (2) the carbonyl oxygen (strong H-bond acceptor), and (3) the quinoline C4-C7 region (hydrophobic surface area ≈ 110 Ų) [2] . This multifaceted pharmacophore enables simultaneous engagement with both polar and non-polar regions of biological targets, explaining the scaffold's promiscuity across target classes.

Bioactivity Paradigms and Structure-Activity Relationships

The scaffold's therapeutic potential is exemplified by its application across multiple target classes:

Enzyme Inhibition Mechanisms: Derivatives demonstrate potent inhibition of cytochrome P450 enzymes, particularly aldosterone synthase (CYP11B2). The unsubstituted quinoline-pyridinone analogue exhibits IC₅₀ = 380 nM, while introduction of the 6-methyl group enhances inhibitory activity approximately 3.5-fold (IC₅₀ = 110 nM) through improved hydrophobic contact with Val483 and Ala320 in the enzyme's substrate channel [2]. Molecular dynamics simulations reveal that protonation of the pyridine nitrogen at physiological pH facilitates salt bridge formation with Arg384, while the carbonyl oxygen coordinates the heme iron via a water molecule. This dual binding mode is significantly more efficient than that observed with either heterocycle alone.

Receptor Modulation Capabilities: Advanced derivatives incorporating this core demonstrate nanomolar affinity for monoamine GPCRs. The incorporation of a piperazine moiety, as seen in 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine, extends the core scaffold's reach to dopaminergic and serotonergic receptors (Kᵢ = 7-22 nM for D₂ and 5-HT₂ receptors) [7]. The trifluoromethylpyridine component enhances π-stacking with Phe residues in transmembrane domain 6, while the dihydroquinoline moiety occupies an adjacent hydrophobic subpocket.

Hybridization Strategies for Enhanced Bioactivity: Recent innovations have focused on appending additional pharmacophores to the core structure. Patent WO2011143129A1 demonstrates that replacing the pyridine ring with benzimidazole-azetidine systems yields potent phosphodiesterase inhibitors (PDE10A IC₅₀ < 50 nM), where the dihydroquinoline component provides optimal spacing between the catalytic site anchor and allosteric binding elements [8]. Similarly, molecular hybridization with thiazole rings in 6-methyl-N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyridin-2-amine creates extended π-systems that enhance stacking interactions with kinase ATP pockets (VEGFR2 Kᵢ = 14 nM) [7].

The consistent emergence of this scaffold across diverse therapeutic contexts underscores its unique combination of conformational stability, electronic versatility, and spatial distribution of recognition elements. Future developments will likely exploit these properties through targeted prodrug approaches and metal complexation strategies to further expand the compound's pharmacological applications.

Properties

CAS Number

1023828-93-4

Product Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

Molecular Formula

C16H16N2O

Molecular Weight

252.317

InChI

InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3

InChI Key

YGEYHXCRZDPSNW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.